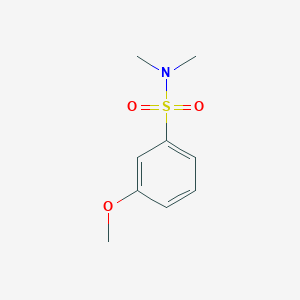

3-methoxy-N,N-dimethylBenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

3-methoxy-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-5-8(7-9)13-3/h4-7H,1-3H3 |

InChI Key |

BLXHSMNAGNIQEY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Methoxy-N,N-dimethylbenzenesulfonamide

The construction of the this compound molecule can be achieved through several established synthetic routes. These methods primarily focus on the formation of the sulfonamide bond, which is the key linkage in the molecule.

Sulfonylation Reactions: Direct Amination Approaches

The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the case of this compound, this involves the reaction of 3-methoxybenzenesulfonyl chloride with dimethylamine (B145610). This reaction is a type of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. chemguide.co.uk

A representative synthesis analogous to this approach is the preparation of 4-methoxy-N,N-dimethylbenzenesulfonamide. In this synthesis, a solution of 4-methoxybenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (B95107) is treated with an aqueous solution of dimethylamine. prepchem.com The reaction mixture is typically stirred at a slightly elevated temperature to ensure completion. prepchem.com

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-methoxybenzenesulfonyl chloride | Dimethylamine (50% in water) | Tetrahydrofuran | 50°C, 30 minutes | 4-methoxy-N,N-dimethylbenzenesulfonamide | prepchem.com |

The mechanism of this reaction involves the nucleophilic attack of the dimethylamine on the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the final sulfonamide product. chemguide.co.ukchemguide.co.uk

Nucleophilic Substitution Strategies in Sulfonamide Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of aryl sulfonamides. In this strategy, a sulfonamide moiety can act as an activating group to facilitate the substitution of a leaving group, such as a fluoride, on an aromatic ring by a nucleophile. acs.org For instance, a difluoro-N,N-dimethylbenzenesulfonamide can react with a phenoxide nucleophile to form a poly(aryl ether sulfonamide). acs.org This demonstrates the feasibility of using SNAr reactions to construct complex molecules containing the sulfonamide group.

While a direct application of this method for the synthesis of this compound from a precursor like 3-fluoro-N,N-dimethylbenzenesulfonamide and a methoxide (B1231860) source is plausible, specific examples in the literature are scarce. The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the leaving group.

Another related strategy involves the nucleophilic substitution at the nitrogen atom of an arylsulfonamide. While less common, this has been demonstrated with phosphide (B1233454) anions, allowing for the transformation of arylsulfonamides into other valuable compounds. acs.org

Advanced Coupling Reactions for Benzenesulfonamide (B165840) Formation

Modern synthetic chemistry has seen the development of advanced coupling reactions, often catalyzed by transition metals, for the formation of C-N bonds. These methods offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed reactions have been employed for the synthesis of aryl sulfonamides. One such method involves the chlorosulfonylation of arylboronic acids, followed by in-situ derivatization with an amine to yield the corresponding sulfonamide. nih.gov This approach allows for the formation of the sulfonamide bond in a single synthetic operation from readily available starting materials. nih.gov

Photosensitized nickel catalysis has also been utilized for the sulfonamidation of aryl and heteroaryl halides. princeton.edu This method provides a general route to a wide range of N-aryl and N-heteroaryl sulfonamides, which are prevalent in drug discovery. princeton.edu

| Catalyst/Method | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium-catalyzed chlorosulfonylation | Arylboronic acids, SO2Cl2, Amine | Aryl sulfonamides | Mild conditions, good functional group tolerance | nih.gov |

| Photosensitized Nickel Catalysis | Aryl/Heteroaryl halides, Sulfonamide | N-Aryl/N-Heteroaryl sulfonamides | Broad scope, applicable to complex molecules | princeton.edu |

Targeted Synthesis of this compound Analogues

The synthesis of analogues of this compound is of significant interest for exploring structure-activity relationships in various biological targets. These synthetic efforts often focus on incorporating the sulfonamide linkage into complex heterocyclic systems or modifying the substituents on the benzenesulfonamide scaffold.

Formation of Sulfonamide Linkages in Complex Heterocyclic Systems

The sulfonamide group is a key pharmacophore in many drug molecules, and its incorporation into heterocyclic systems is a common strategy in medicinal chemistry. nih.gov The formation of the sulfonamide linkage is typically achieved by reacting a heterocyclic amine with a substituted benzenesulfonyl chloride. nih.gov This approach has been used to synthesize a wide variety of sulfonamide-containing heterocycles with potential antiviral and other biological activities. nih.gov

For example, the synthesis of N-heterocyclic sulfonamides can be achieved by treating a sulfonyl chloride with an excess of an aliphatic primary or secondary amine that is part of a heterocyclic ring. nih.gov This method has been applied to create compounds with hydantoin (B18101) fragments that exhibit antiviral activity. nih.gov Similarly, organozinc reagents derived from heterocyles can react with sulfonylating agents to produce heteroaryl sulfonamides. acs.org

Introduction of Methoxy (B1213986) and N,N-Dimethyl Substituents onto Sulfonamide Scaffolds

The methoxy and N,N-dimethyl groups on the benzenesulfonamide scaffold play a crucial role in modulating the physicochemical properties and biological activity of the molecule. The introduction of these substituents can be achieved at different stages of the synthesis.

The methoxy group is typically introduced onto the aromatic ring of the starting material before the formation of the sulfonamide. For example, 3-methoxybenzoic acid can be a precursor for creating related sulfonamide structures. nih.gov The synthesis of methoxy-substituted N-benzoylbenzenesulfonamides has been reported, where the methoxy group is present on either the benzoyl or the benzenesulfonamide ring. nih.govnih.gov

The N,N-dimethyl group is introduced by using dimethylamine as the nucleophile in the sulfonylation reaction. doubtnut.com Alternatively, a primary sulfonamide can be N,N-dimethylated, although direct sulfonylation of dimethylamine is more common for preparing N,N-dimethylsulfonamides. researchgate.net The synthesis of N,N-dimethylsulfonamides from primary or secondary sulfonamides can also be achieved using specific methylating agents under microwave irradiation. researchgate.net Furthermore, electrochemical methods have been explored for the methoxylation and subsequent dealkylation of N,N-dialkylbenzenesulfonamides, offering a green approach to modify the substituents on the nitrogen atom. mdpi.com

Ortho-Lithiation and Directed Metalation Strategies for Benzenesulfonamides

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The N,N-dimethylsulfonamide group is recognized as a potent DMG, capable of directing lithiation with high efficiency. researchgate.net

In the case of this compound, the presence of two directing groups—the strong sulfonamide and the moderate methoxy group—introduces a competitive scenario for regioselectivity. Generally, the lithiation occurs ortho to the stronger directing group. harvard.edu In a 1,3-disposition, these groups can cooperatively direct the lithiation to the C2 position, which lies between them. baranlab.org Therefore, treatment of this compound with a strong organolithium base like n-butyllithium or sec-butyllithium (B1581126) would be expected to predominantly yield the 2-lithio intermediate.

Regioselective Functionalization via Organolithium Reagents

The use of organolithium reagents is central to directed metalation. The choice of the specific reagent, such as n-butyllithium, sec-butyllithium, or tert-butyllithium, can influence the efficiency and sometimes the regioselectivity of the deprotonation step. These reagents are typically employed in ethereal solvents like tetrahydrofuran (THF) at low temperatures to ensure the stability of the resulting aryllithium species. nih.gov

For N,N-dimethylbenzenesulfonamide, treatment with n-butyllithium in THF effectively generates the ortho-lithiated species. researchgate.net This intermediate is a potent nucleophile, poised for reaction with a variety of electrophiles. The regioselectivity of this initial deprotonation is crucial for the synthesis of specifically substituted derivatives.

Condensation Reactions with Electrophilic Species

Once the ortho-lithiated benzenesulfonamide is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups onto the aromatic ring. These condensation reactions are typically high-yielding and provide a versatile route to disubstituted benzenesulfonamides.

Research on N,N-dimethylbenzenesulfonamide has demonstrated successful condensations with several electrophiles. For instance, reaction with benzophenone (B1666685) yields the corresponding carbinol, while benzonitrile (B105546) affords an imine. Furthermore, treatment with phenylisocyanate leads to an amide, and quenching with carbon dioxide provides the carboxylic acid. The table below summarizes these transformations.

| Electrophile | Reagent | Product Type |

| Ketone | Benzophenone | Carbinol |

| Nitrile | Benzonitrile | Imine |

| Isocyanate | Phenylisocyanate | Amide |

| Carbon Dioxide | CO2 | Carboxylic Acid |

| Table 1: Examples of Electrophiles Used in Condensation Reactions with ortho-Lithiated N,N-Dimethylbenzenesulfonamide |

Palladium-Catalyzed Desulfitative Arylation and Related Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A notable variation is the desulfiative arylation, where an organosulfur compound serves as a coupling partner through the extrusion of sulfur dioxide (SO2). While less common than couplings involving organohalides or organoborons, desulfiative methods offer a unique approach to C-C bond formation.

In this context, benzenesulfonamides or their derivatives can potentially act as arylating agents. Palladium catalysts can facilitate the coupling of sodium arylsulfinates with aryl triflates or benzyl (B1604629) chlorides, proceeding through a desulfiative mechanism. scispace.comnih.gov While specific examples detailing the direct use of this compound as the aryl source in such reactions are not prevalent in the literature, the underlying principles suggest its potential applicability. The C-S bond in the sulfonamide would need to be activated, possibly through a pre-functionalization step, to enable oxidative addition to a low-valent palladium center.

Copper-Mediated Radical Processes in Sulfonamide Synthesis

Copper catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds, often proceeding through radical pathways. These methods can provide milder alternatives to traditional synthetic routes.

A recent development in sulfonamide synthesis involves a dual copper and visible light-catalyzed coupling of phenylsulfinic acids and aryl azides. nih.gov This process is believed to proceed through the generation of a triplet nitrene from the azide, which then couples with a sulfonyl radical. nih.gov This methodology offers a redox-neutral and efficient pathway to a diverse range of benzenesulfonamide derivatives under mild conditions. nih.gov

Another example of copper's role in radical chemistry involving sulfonamides is the functionalization of benzylic C-H bonds. A copper catalyst, in conjunction with N-fluorobenzenesulfonimide (NFSI), can promote the formation of either C-N or C-F bonds, with the selectivity being tunable by the reaction conditions. nih.gov This highlights the versatility of copper in mediating radical reactions involving sulfonamide-derived reagents.

Stereoselective Synthesis and Enantiomeric Resolution of Derivatives

The synthesis of chiral sulfonamides is of great interest due to their prevalence in biologically active molecules and their use as chiral auxiliaries. drexel.edunih.gov When a benzenesulfonamide derivative possesses a stereocenter, either on the aromatic backbone, in a substituent, or at the sulfur atom itself (in the case of sulfoximines), methods for its stereoselective synthesis or the resolution of its enantiomers become crucial.

Stereoselective synthesis can be achieved by employing chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, chiral non-racemic sulfonamides can be synthesized and subsequently used in asymmetric transformations. drexel.edu

Spectroscopic Characterization and Structural Elucidation in Advanced Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For 3-methoxy-N,N-dimethylbenzenesulfonamide, the spectrum is divided into two distinct regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 2.5-4.0 ppm).

The aromatic protons on the 1,3-disubstituted benzene (B151609) ring create a complex splitting pattern. The proton at the C2 position is expected to appear as a multiplet due to coupling with neighboring protons. The proton at C6 will likely be a doublet of doublets, coupling to H5 and H4. The proton at C4 will also be a doublet of doublets, coupling to H5 and H6. The proton at C5 will appear as a triplet, coupling with both H4 and H6.

The aliphatic region contains two sharp singlets. The methoxy (B1213986) group (-OCH₃) protons are chemically shielded and appear as a singlet around δ 3.8 ppm. The six protons of the two equivalent N-methyl groups (N(CH₃)₂) are also shielded and produce a single, more intense singlet around δ 2.7 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.45 | m (multiplet) | - |

| H-4 | ~7.15 | ddd (doublet of doublet of doublets) | J ≈ 8.2, 2.6, 1.0 |

| H-5 | ~7.40 | t (triplet) | J ≈ 8.0 |

| H-6 | ~7.30 | dd (doublet of doublets) | J ≈ 7.8, 1.2 |

| -OCH₃ | ~3.85 | s (singlet) | - |

| -N(CH₃)₂ | ~2.70 | s (singlet) | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound will show nine distinct signals.

The aromatic region will contain six signals for the benzene ring carbons. The carbon attached to the electron-donating methoxy group (C3) will be shielded, while the carbon attached to the electron-withdrawing sulfonamide group (C1) will be deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to these two substituents. The aliphatic region will feature two signals: one for the methoxy carbon and another for the two equivalent N-methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~140.0 |

| C2 | ~112.5 |

| C3 | ~160.0 |

| C4 | ~120.0 |

| C5 | ~130.5 |

| C6 | ~118.0 |

| -OCH₃ | ~55.8 |

| -N(CH₃)₂ | ~38.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would display cross-peaks connecting adjacent aromatic protons, such as H-4 with H-5, and H-5 with H-6, confirming their positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.org It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methoxy protons at ~3.85 ppm to the methoxy carbon at ~55.8 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds. mdpi.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include a cross-peak between the methoxy protons (-OCH₃) and the aromatic carbon C3, and correlations between the N-methyl protons (-N(CH₃)₂) and the aromatic carbon C1. These correlations would firmly establish the substitution pattern on the benzene ring.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and insight into its structure based on how it fragments under energetic conditions.

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₉H₁₃NO₃S. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass that corresponds closely to the calculated theoretical exact mass, confirming the elemental composition.

Molecular Formula: C₉H₁₃NO₃S

Calculated Exact Mass of [M+H]⁺: 216.0694 Da

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation, which causes it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For aromatic sulfonamides, several key fragmentation pathways are well-established. nih.gov

One of the most characteristic fragmentation pathways for arylsulfonamides involves the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This occurs through a rearrangement mechanism. Another common fragmentation is the cleavage of the sulfur-nitrogen bond.

Table 3: Proposed Key Fragment Ions for this compound in ESI-MS/MS

| Proposed Fragment Ion | m/z (Da) | Neutral Loss | Description |

| [C₉H₁₄NO₃S]⁺ | 216.07 | - | Protonated Molecular Ion [M+H]⁺ |

| [C₉H₁₄NO]⁺ | 152.11 | SO₂ | Loss of sulfur dioxide via rearrangement |

| [C₇H₇O₂S]⁺ | 155.01 | (CH₃)₂N | Cleavage of the S-N bond |

| [C₇H₇O₃S]⁺ | 171.01 | (CH₃)₂NH | Cleavage of the Ar-S bond |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Properties

Infrared (IR) Spectroscopy is a powerful tool for identifying the vibrational modes of specific bonds within a molecule. For this compound, the IR spectrum would be expected to exhibit a series of absorption bands corresponding to its constituent functional groups. The sulfonyl group (SO₂) typically shows strong asymmetric and symmetric stretching vibrations. scispace.com The aromatic ring will produce characteristic C-H and C=C stretching bands. The methoxy group (-OCH₃) and the N,N-dimethyl group (-N(CH₃)₂) will also have distinct C-H stretching and bending vibrations.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretching | 1360–1310 |

| SO₂ | Symmetric Stretching | 1165–1135 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | ~1600-1450 |

| C-O (Methoxy) | Stretching | ~1250 |

This table is generated based on typical vibrational frequencies for these functional groups in similar molecules. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In this compound, the benzene ring and the sulfonamide group constitute the primary chromophores. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the methoxy and N,N-dimethylsulfonamide substituents on the benzene ring can influence the position and intensity of these absorption maxima (λmax).

X-ray Crystallography in the Elucidation of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state.

While a crystal structure for this compound is not publicly documented, analysis of closely related sulfonamide structures, such as N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide and various N-(aryl)arylsulfonamides, provides a strong basis for predicting its likely solid-state architecture. researchgate.netresearchgate.netnih.gov

From such studies, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. researchgate.netresearchgate.net The crystallographic data would provide the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

Key structural features that would be elucidated include:

Bond Parameters: Precise bond lengths and angles for all atoms in the molecule would be measured.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. X-ray crystallography can identify hydrogen bonds, C-H···O interactions, and π-π stacking, which influence the crystal's stability and physical properties. researchgate.netnih.gov For instance, in related structures, N-H···O hydrogen bonds often lead to the formation of chains or dimers. researchgate.netnih.gov

Illustrative Crystallographic Data from a Related Compound (N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.713 (5) |

| b (Å) | 7.3717 (4) |

| c (Å) | 19.636 (3) |

| β (°) | 131.21 (3) |

This data is for N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide and serves as an example of the type of information obtained from an X-ray crystallographic study. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No dedicated Density Functional Theory (DFT) studies for 3-methoxy-N,N-dimethylbenzenesulfonamide were found in the available literature. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

There is no published analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This type of analysis is essential for predicting the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. For related sulfonamide compounds, DFT has been used to calculate HOMO-LUMO energy gaps to infer chemical reactivity and stability. However, these values are highly specific to the exact molecular structure and cannot be extrapolated.

Computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have not been reported. While DFT is a common tool for predicting such spectroscopic data to aid in structural elucidation, this specific application to the target compound is absent from the literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The benzenesulfonamide (B165840) moiety is a well-known pharmacophore, particularly for inhibitors of the carbonic anhydrase enzyme family. Numerous molecular docking and dynamics simulation studies have been performed on various benzenesulfonamide derivatives to investigate their binding modes and affinities. However, specific studies focusing on the this compound analogue are not available.

There are no public reports modeling the binding affinity of this compound to any biological targets. Research on other sulfonamides often involves calculating binding energies and inhibition constants (Ki) for enzymes like carbonic anhydrase IX, but this data is missing for the specified compound. nih.govmdpi.com

Detailed conformational analysis and investigations into the ligand-enzyme complementarity of this compound are not documented. Such studies would be vital to understand its potential interactions within a protein's active site, including key hydrogen bonds and hydrophobic interactions, but this remains an unresearched area.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound were identified. QSAR studies are used to correlate chemical structure with biological activity across a series of compounds to guide the design of more potent molecules. The lack of biological activity data for this specific compound precludes its inclusion in such models.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights into transient states and energetic landscapes that are often difficult to capture through experimental means alone. While specific computational studies detailing the reaction pathways for the formation or subsequent reactions of this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry allow for a theoretical exploration of its reaction mechanisms. Methodologies such as Density Functional Theory (DFT) are commonly employed to model the reactions of analogous sulfonamide compounds. researchgate.net

Theoretical investigations into the synthesis of sulfonamides, which typically involves the reaction of a sulfonyl chloride with an amine, often explore the energetics of different potential pathways. nih.gov For a molecule like this compound, this would involve modeling the reaction between 3-methoxybenzenesulfonyl chloride and dimethylamine (B145610). Computational approaches can map out the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products.

For instance, a hypothetical reaction pathway for the formation of this compound from 3-methoxybenzenesulfonyl chloride and dimethylamine could be computationally modeled. The relative energies of the key species involved in this transformation can be calculated to provide a quantitative description of the reaction profile.

Hypothetical Energy Profile for the Formation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-methoxybenzenesulfonyl chloride + dimethylamine | 0.0 |

| Transition State 1 | Structure corresponding to the nucleophilic attack of dimethylamine on the sulfonyl chloride | +15.2 |

| Tetrahedral Intermediate | Intermediate formed after the addition of dimethylamine | -5.8 |

| Transition State 2 | Structure corresponding to the elimination of the chloride ion | +8.5 |

| Products | This compound + HCl | -25.7 |

Note: The data in this table is illustrative and represents a hypothetical reaction profile. Actual values would need to be determined through specific quantum chemical calculations.

Furthermore, computational studies can be extended to investigate other reactions involving this compound. For example, the electrochemical dealkylation of N,N-dialkylbenzenesulfonamides has been studied, revealing mechanisms that proceed through methoxylated intermediates. nih.govmdpi.com A similar computational approach could be applied to this compound to explore its metabolic pathways or degradation mechanisms. Such studies would involve calculating the energies of radical cations, N-sulfonyliminium cations, and other potential intermediates. nih.gov

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Substituent Effects on Biological Activity of 3-Methoxy-N,N-dimethylbenzenesulfonamide Derivatives

Substituents on the benzene (B151609) ring play a critical role in defining the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets.

The placement of methoxy (B1213986) and methyl groups on the aromatic ring can significantly alter the biological activity of benzenesulfonamide (B165840) derivatives. The position of a methoxy group, for instance, can lead to distinct spatial structures and change the molecule's selectivity for biological targets. mdpi.com Studies on trimethoxybenzoylhydrazones, which share substituent patterns, highlight that electron-donating groups like methyl and methoxy groups influence the compound's chemical, structural, and spectroscopic properties. beilstein-journals.org

In one study, the comparison between N-(aryl)arylsulfonamides with different substituents on the aniline (B41778) ring showed that the introduction of an electron-donating group, such as a methyl group, has a distinct effect on the crystal structure compared to electron-withdrawing groups. researchgate.net For example, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors demonstrated that specific methoxy placements are crucial for high potency. nih.gov This underscores that the precise positioning of such groups is a key factor in rational drug design, influencing how the molecule fits into and interacts with the active site of a target enzyme or receptor. mdpi.com

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) to the benzenesulfonamide ring is a common strategy to modulate a compound's pharmacological profile. Halogenation can affect lipophilicity, metabolic stability, and binding affinity.

A study on halogenated and di-substituted benzenesulfonamides as carbonic anhydrase (CA) inhibitors demonstrated that a halogen atom on the benzene ring helps to orient the ring within the active site, thereby affecting both affinity and selectivity for different CA isoforms. nih.gov For instance, a series of inhibitors based on a 2-chloro/bromo-benzenesulfonamide ring showed that the halogen, combined with other "tails" on the ring, was crucial for achieving selectivity for specific isoforms like CA VII, CA IX, CA XII, or CA XIV. nih.gov The strategic placement of a halogen can enhance binding interactions and lead to more potent and selective inhibitors.

Research into 4-(3-(4-fluorobenzyl)guanidino)benzenesulfonamide derivatives also showed that halogen substitution on the benzyl (B1604629) moiety influenced inhibitory activity against carbonic anhydrase, with some fluorinated compounds exhibiting satisfactory selectivity. tandfonline.com This highlights the utility of halogenation in fine-tuning the pharmacological properties of benzenesulfonamide-based compounds.

Modifications of the N,N-Dimethylsulfonamide Moiety and its Derivatives

Replacing the sulfonamide with an N-acylsulfonamide, for example, has been investigated to see how it impacts the biological activities of this class of inhibitors. nih.govrsc.org While the N,N-dimethyl substitution removes the hydrogen bond donor capability of the sulfonamide nitrogen, it can provide conformational rigidity and influence lipophilicity, which are crucial for membrane permeability and bioavailability. researchgate.net The process of molecular modification, including the introduction, removal, or replacement of bulky groups, is a key strategy in medicinal chemistry to refine the properties of a drug molecule. biomedres.usbiomedres.us The N,N-dimethyl groups can be considered bulky groups whose replacement could modulate drug-target interactions, metabolic stability, and pharmacokinetics. biomedres.us

Heterocyclic Ring Incorporations and Their Role in Modulating Activity

Incorporating heterocyclic rings into the benzenesulfonamide scaffold is a widely used strategy to create novel derivatives with enhanced or altered biological activities. These rings can introduce new interaction points, alter the molecule's geometry, and improve its pharmacological properties.

Heterocyclic systems containing nitrogen and sulfur atoms, such as thiazole (B1198619) and benzimidazole (B57391), have been shown to improve the inhibitory activity of sulfonamides. nih.gov

Thiazole: The thiazole ring is a common scaffold in biologically active compounds. nih.gov The combination of a thiazole ring with a sulfonamide moiety has been explored extensively. Thiazole-based sulfonamides can serve as potent inhibitors of enzymes like aldose reductase and carbonic anhydrase. researchgate.netresearchgate.net For example, a study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives found that these fused heterocyclic systems were good DNA binders and enzyme inhibitors. researchgate.net Another series of new sulfonamide derivatives having a thiazole ring was synthesized and showed antimicrobial properties. figshare.com The thiazole ring contributes to molecular rigidity and the potential for binding to critical enzymes. researchgate.net

Benzimidazole: Like thiazole, the benzimidazole ring system has been incorporated into sulfonamide derivatives to enhance biological activity. Sulfonamides containing benzimidazoles have been synthesized and evaluated for their ability to inhibit human carbonic anhydrases (hCAs), demonstrating that such heterocyclic rings can lead to potent inhibitors. nih.gov

Furan (B31954): The incorporation of a furan ring has also been explored. A study involving novel thiazole derivatives containing both imidazole (B134444) and furan scaffolds reported significant antioxidant and antibacterial activities, demonstrating the utility of combining different heterocyclic systems. nih.gov

Table 1: Biological Activity of Sulfonamide Derivatives with Furan and Thiazole Rings

Quinoline (B57606): Quinoline is a privileged heterocyclic scaffold known for a wide range of pharmacological activities, including antibacterial and anticancer properties. mdpi.comnih.gov Hybrid molecules combining quinoline and sulfonamide moieties have been designed and synthesized. In one study, new hybrid quinoline-sulfonamide metal complexes were tested for their antimicrobial activity, with some showing excellent antibacterial and antifungal effects. nih.gov The structural versatility of the quinoline ring allows it to target various bacterial mechanisms, such as DNA gyrase. mdpi.com

Piperidine (B6355638): The incorporation of a piperidine moiety has also proven to be a successful strategy. A series of novel sulfonamide derivatives containing a piperidine moiety was synthesized and evaluated for activity against plant bacterial diseases. mdpi.com The structure-activity relationship analysis indicated that the synergistic effects of the benzenesulfonamide skeleton and a suitable alkyl chain attached via the piperidine linker were essential for antibacterial activity. mdpi.com One compound from this series, C4, exhibited extremely potent bioactivity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 value of 2.02 µg/mL. mdpi.com

Table 2: Antibacterial Activity of Piperidine-Containing Sulfonamide Derivatives

Strategic Design for Enhanced Receptor Modulation or Enzyme Inhibition

The strategic design of derivatives based on the this compound scaffold is a critical step in optimizing its interaction with biological targets, aiming for enhanced receptor modulation or enzyme inhibition. This process involves systematic modifications of the parent molecule to understand the structural requirements for potent and selective activity.

Research into benzenesulfonamide derivatives has highlighted the importance of substituent positioning on the benzene ring and the nature of the groups attached to the sulfonamide nitrogen. For the this compound core, key modifications would logically focus on several areas:

The Methoxy Group: Altering the position and nature of the alkoxy group can significantly impact binding affinity and selectivity. For instance, shifting the methoxy group from the meta (3-position) to the ortho or para positions could alter the electronic and steric profile of the molecule, leading to different interactions with a target's binding pocket.

The N,N-dimethyl Group: The dimethyl substitution on the sulfonamide nitrogen is crucial for its pharmacokinetic properties and interaction with biological targets. Replacing the methyl groups with larger alkyl groups or incorporating them into a cyclic system (e.g., pyrrolidine, piperidine) can probe the steric tolerance of the binding site.

While specific studies on this compound are not extensively documented in publicly available research, the principles of medicinal chemistry allow for the rational design of derivatives. For example, in the context of enzyme inhibition, the sulfonamide moiety is a well-known zinc-binding group, crucial for the activity of carbonic anhydrase inhibitors. Modifications to the this compound structure would aim to optimize this interaction while enhancing selectivity for a specific carbonic anhydrase isoform.

The table below outlines hypothetical structural modifications and their potential impact on biological activity, based on established principles of SAR for the broader benzenesulfonamide class.

| Modification Site | Structural Change | Potential Impact on Activity |

| Methoxy Group (Position 3) | Shift to Position 2 or 4 | Altered electronic and steric effects, potentially affecting binding orientation and affinity. |

| Methoxy Group (Position 3) | Replacement with -OH, -NH2, or Halogen | Introduction of new hydrogen bonding or halogen bonding interactions. |

| N,N-dimethyl Group | Replacement with larger alkyl groups | Probing steric limits of the binding pocket; may increase lipophilicity. |

| N,N-dimethyl Group | Incorporation into a cyclic amine | Constraining the conformation of the sulfonamide group, potentially increasing binding affinity. |

| Benzene Ring | Addition of a second substituent | Modifying lipophilicity and electronic properties to enhance target engagement. |

Framework Combination and Morphing Strategies in Ligand Design

Advanced ligand design strategies, such as framework combination (or molecular hybridization) and molecular morphing, offer powerful avenues for discovering novel drug candidates. These approaches can be theoretically applied to the this compound scaffold to generate new chemical entities with improved pharmacological profiles.

Framework Combination: This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The resulting compound may exhibit a dual mode of action or enhanced activity at a single target. For this compound, one could envision combining its structure with another known pharmacophore. For instance, if a particular receptor has a binding site that can accommodate a larger ligand, the benzenesulfonamide core could be linked to another bioactive moiety via a suitable linker. The choice of the second pharmacophore would depend on the therapeutic target of interest.

Molecular Morphing: This technique involves the gradual, often computer-assisted, transformation of a known ligand into a structurally novel one while preserving its key binding interactions. This can be useful for escaping existing patent space or improving physicochemical properties. Starting with this compound, one could computationally "morph" the benzene ring into a different aromatic or heteroaromatic system to explore new chemical space. For example, replacing the benzene ring with a pyridine (B92270) or thiophene (B33073) could lead to novel derivatives with altered electronic properties and potential for new interactions with a target.

The table below illustrates hypothetical examples of these strategies applied to this compound.

| Design Strategy | Hypothetical Example | Rationale |

| Framework Combination | Linking the para-position of the benzene ring to a known kinase inhibitor pharmacophore. | To create a dual-action molecule targeting both a primary target of the sulfonamide and a specific kinase. |

| Framework Combination | Attaching a moiety known to interact with a secondary binding pocket of a target enzyme. | To increase ligand-target residence time and overall potency. |

| Molecular Morphing | Replacing the benzene ring with a pyridine ring. | To introduce a nitrogen atom for potential hydrogen bonding and alter the pKa of the molecule. |

| Molecular Morphing | Isosteric replacement of the sulfonamide group with a different zinc-binding group. | To explore alternative binding modes and potentially improve selectivity or pharmacokinetic properties. |

While the direct application and experimental validation of these strategies for this compound are not yet detailed in the scientific literature, these established principles of drug design provide a clear roadmap for future research and development efforts centered on this promising chemical scaffold.

Mechanistic Insights into the Biological Activity of 3 Methoxy N,n Dimethylbenzenesulfonamide Derivatives

Investigations into Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) scaffold is a prominent pharmacophore in medicinal chemistry, capable of interacting with a diverse array of biological targets. nih.gov The following sections detail the mechanistic basis of action for derivatives of this class against several critical enzymes.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition in Folate Synthesis

Benzenesulfonamide derivatives are a cornerstone of antimicrobial therapy, primarily through their inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. patsnap.comwikipedia.org This pathway is essential for the production of nucleotides, the building blocks of DNA and RNA, and its absence in mammals makes DHPS an ideal target for selective toxicity against bacteria. patsnap.com

The inhibitory mechanism is competitive in nature. patsnap.comwikipedia.org Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA), sulfonamides bind to the pABA active site on DHPS. patsnap.comnih.gov This binding event physically obstructs the condensation reaction between pABA and 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, thereby halting the production of 7,8-dihydropteroate, a key folate precursor. nih.gov By preventing folate synthesis, bacterial cells are unable to replicate, leading to a bacteriostatic effect. wikipedia.org This mechanism has been exploited to combat a variety of bacterial infections. patsnap.com In the context of mycobacteria, various heterocyclic sulfonamides have been screened for their inhibitory potential against the DHPS enzyme of Mycobacterium tuberculosis. nih.gov

| Compound Class | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-imidazole derivative (Compound 9) | M. bovis BCG | MIC | 32 µg/mL | mdpi.com |

| Benzenesulfonamide-imidazole derivative (Compound 9) | M. tuberculosis H37Ra | MIC | 32 µg/mL | mdpi.com |

| Thiazolyl benzenesulfonamide-5-carboxylates | Gram-positive/negative bacteria | MIC | 3.9 - 31.3 µg/mL | researchgate.net |

Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase (CA) Modulation

The benzenesulfonamide moiety is a well-established zinc-binding group, making it a highly effective inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes. tandfonline.comtandfonline.com CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. tandfonline.com The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the enzyme's active site. This interaction, along with hydrogen bonds formed with nearby residues like Thr199, anchors the inhibitor and blocks the catalytic activity of the enzyme. nih.gov Benzenesulfonamide derivatives have been shown to inhibit various CA isoforms, including hCA I, II, IX, and XII, often with nanomolar potency. tandfonline.comfigshare.comnih.gov The "tail" of the benzenesulfonamide molecule, which refers to the substituents on the benzene (B151609) ring, can be modified to achieve selectivity for different CA isoforms by exploiting subtle differences in their active site cavities. nih.gov

While the benzenesulfonamide scaffold is a primary feature of CA inhibitors, its role in DPP-IV inhibition is typically as a component of a larger, more complex molecule. Studies on coumarin-based sulfonamides have shown significant DPP-IV inhibitory activity, suggesting that the sulfonamide group can be incorporated into hybrid molecules to target this enzyme. ktu.edu

| Compound Series | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Benzoylthioureido benzenesulfonamide (7c) | hCA I | 33.0 nM | tandfonline.com |

| Benzylaminoethyureido-Tailed Benzenesulfonamide (34) | hCA II | 2.8 nM | nih.gov |

| Benzylaminoethyureido-Tailed Benzenesulfonamide (19) | hCA IX | 20.3 nM | nih.gov |

| Benzylaminoethyureido-Tailed Benzenesulfonamide (34) | hCA XII | 7.2 nM | nih.gov |

| Cyclic urea (B33335) benzenesulfonamide (9c) | VchαCA | 4.7 nM | researchgate.netnih.gov |

Phosphodiesterase-5 (PDE-5) Inhibitory Activity

Phosphodiesterase-5 (PDE-5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition leads to increased cGMP levels, promoting vasodilation and smooth muscle relaxation. The benzenesulfonamide group is a key structural feature in some potent PDE-5 inhibitors. For instance, the drug udenafil, a selective PDE-5 inhibitor, possesses a benzenesulfonamide group that is crucial for its interaction with the enzyme's catalytic site. mdpi.com Molecular modeling suggests this group can form multiple stabilizing interactions within the active pocket. mdpi.com The development of sildenafil (B151) analogues has also demonstrated that modifications to the 5'-sulfonamide moiety of the phenyl ring can significantly enhance PDE-5 inhibitory activity, potentially by mimicking the phosphate (B84403) group of cGMP. figshare.com

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Sildenafil | PDE-5 | 3.7 nM - 6 nM | mdpi.com |

| Vardenafil | PDE-5 | 0.09 nM | mdpi.com |

| Tadalafil | PDE-5 | 1.8 nM - 5 nM | mdpi.com |

| Udenafil | PDE-5 | 5.7 nM - 8.2 nM | mdpi.com |

| Avanafil | PDE-5 | 1 nM | mdpi.com |

Glutathione S-transferase Omega 1 (GSTO1-1) Inhibition

Glutathione S-transferase omega-1 (GSTO1-1) is an enzyme involved in inflammatory processes through its role in activating interleukins IL-1β and IL-18. nih.govumn.edu Benzenesulfonamide derivatives have been developed as potent inhibitors of GSTO1-1. nih.govanu.edu.au The mechanism of inhibition for many of these derivatives involves covalent modification of a highly reactive cysteine residue within the enzyme's active site. nih.govebi.ac.uk Structure-activity relationship (SAR) studies, elaborating on the known GSTO1-1 inhibitor C1-27, have led to the discovery of new compounds with optimized activity. nih.govebi.ac.ukresearchgate.net The efficacy of these covalent inhibitors is often quantified by determining their inactivation efficiency (kinact/KI). nih.govebi.ac.uk Cocrystal structures of these novel benzenesulfonamide derivatives in complex with GSTO1-1 have been solved, providing detailed insight into their binding modes and confirming the covalent interaction. nih.gov

| Compound | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 25 | GSTO1-1 | IC50 | 30 nM | |

| C1-27 (Lead Compound) | GSTO1-1 | kinact/KI | 25,000 M-1s-1 | nih.govebi.ac.uk |

| Derivative 3b | GSTO1-1 | kinact/KI | 12,000 M-1s-1 | nih.govebi.ac.uk |

| Derivative 25 | GSTO1-1 | kinact/KI | > 30,000 M-1s-1 | nih.govebi.ac.uk |

IκB Kinase 2 (IKK2) Inhibition

IκB Kinase 2 (IKK2, also known as IKKβ) is a serine-threonine protein kinase that plays a central role in activating the NF-κB signaling pathway, a critical regulator of inflammation. tuni.fi Consequently, IKK2 is a significant target for the development of anti-inflammatory drugs. While various small-molecule inhibitors of IKK2 have been developed, many are ATP-competitive and can suffer from off-target effects. Research efforts have also focused on identifying allosteric inhibitors that bind to sites other than the ATP-binding pocket. Although diverse chemical scaffolds have been investigated as IKK2 inhibitors, including benzamides and imidazoquinoxalines, specific and potent inhibition by simple benzenesulfonamide derivatives is not extensively documented in available literature. tuni.fi

Mycobacterial ATPase Inhibitory Activity

The F-ATP synthase is a crucial enzyme for mycobacterial growth and represents a validated target for antitubercular drugs, most notably the diarylquinoline bedaquiline. embopress.orgresearchgate.netembopress.org This enzyme's inhibition disrupts the pathogen's energy metabolism. researchgate.net While compounds like diarylquinolines and squaramides are known to inhibit mycobacterial ATP synthase by binding to the enzyme and preventing the rotation necessary for ATP synthesis, the role of benzenesulfonamide derivatives as direct inhibitors of this specific enzyme is less clear. embopress.orgembopress.org However, benzenesulfonamide-bearing compounds have been synthesized and shown to possess potent antimycobacterial activity, with some derivatives exhibiting low micromolar or high nanomolar Minimum Inhibitory Concentration (MIC) values against various Mycobacterium species, including multidrug-resistant strains. nih.govktu.edu While this indicates a strong antibacterial effect, the precise mechanism may not be through direct ATPase inhibition and could be attributed to other targets, such as the previously discussed DHPS or carbonic anhydrases, which are also vital for mycobacterial function. nih.govnih.gov

| Compound Class/Number | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-imidazole (Compound 13) | M. abscessus | MIC | 8-16 µg/mL | nih.govktu.edu |

| Benzenesulfonamide-imidazole (Compound 13) | M. bovis BCG | MIC | 16 µg/mL | nih.govktu.edu |

| Benzenesulfonamide-imidazole (Compound 13) | M. tuberculosis H37Ra | MIC | 16 µg/mL | nih.govktu.edu |

| Benzene Amide Ether (Compound 3) | M. tuberculosis | MBC | 2.5 µM | nih.gov |

Receptor Binding and Modulation Studies

Currently, specific receptor binding and modulation studies for 3-methoxy-N,N-dimethylbenzenesulfonamide and its direct derivatives are not extensively documented in publicly available scientific literature. The biological activities of sulfonamide derivatives are often attributed to enzyme inhibition rather than direct receptor binding. However, the broader class of benzenesulfonamides has been investigated for its interaction with various receptors. For instance, certain benzenesulfonamide derivatives have been designed to interact with carbonic anhydrase isozymes, which are not classical receptors but enzymes that play crucial roles in cellular signaling and pH regulation. The specific binding characteristics of this compound derivatives to any particular receptor remain an area for future investigation to fully elucidate their pharmacological profiles.

Anti-infective Mechanisms of Action

The sulfonamide functional group is a well-established pharmacophore in the development of anti-infective agents. The mechanisms of action for derivatives of this compound against various pathogens are rooted in the fundamental biochemistry of these organisms.

Antibacterial Properties and Target Engagement

The primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria. wikipedia.orgrxlist.comdrugs.com Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin de novo. wikipedia.orgrxlist.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). wikipedia.org By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. drugbank.com This disruption of the folate pathway ultimately inhibits the synthesis of nucleotides and amino acids, leading to a bacteriostatic effect where bacterial growth and multiplication are halted. wikipedia.orgrxlist.com While specific studies on this compound are limited, it is presumed that its antibacterial activity would follow this established mechanism of action for the sulfonamide class.

Antitubercular Activity against Mycobacterium species

Table 1: Antitubercular Activity of Select Benzenesulfonamide Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| Thiophene-benzenesulfonamide derivative 17b | M. tuberculosis | 0.023 |

Note: This table presents data for a related benzenesulfonamide derivative to illustrate the potential antitubercular activity of this class of compounds.

Antimalarial Activity against Plasmodium parasites

The mechanism of action of sulfonamides against Plasmodium parasites, the causative agents of malaria, is analogous to their antibacterial activity. drugbank.com These parasites also rely on the de novo synthesis of folic acid for their survival and replication. drugbank.com Sulfonamides, such as sulfadoxine, act as competitive inhibitors of the parasitic enzyme dihydropteroate synthase (DHPS), thereby blocking the folate biosynthesis pathway. drugbank.comnih.gov This inhibition deprives the parasite of essential precursors for DNA and RNA synthesis, ultimately leading to a reduction in parasite proliferation. drugbank.com A novel class of sulfonamides has also been identified that specifically targets the sexual phase of the parasite's life cycle by binding to the parasitic protein Pfs16, which is crucial for sexual conversion. news-medical.net This action can block the transmission of malaria from humans to mosquitoes. news-medical.net

Anticancer Mechanisms: In Vitro Cytotoxicity and Cell Proliferation Inhibition

Benzenesulfonamide derivatives have emerged as a promising class of compounds in cancer chemotherapy. Their anticancer effects are often attributed to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. By inhibiting these enzymes, benzenesulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis and reduced proliferation. nih.gov

Studies on various benzenesulfonamide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, a series of indole-based benzenesulfonamides showed potent cytotoxicity against breast cancer cell lines (MCF-7 and SK-BR-3). nih.gov Another study on benzenesulfonamide-bearing imidazole (B134444) derivatives reported EC50 values of 20.5 µM against the triple-negative breast cancer cell line MDA-MB-231 and 27.8 µM against the melanoma cell line IGR39. nih.gov

Table 2: In Vitro Cytotoxicity of Select Benzenesulfonamide Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) |

| Indole-based benzenesulfonamide A6 | MCF-7 | Breast Cancer | Not specified, but potent |

| Indole-based benzenesulfonamide A15 | SK-BR-3 | Breast Cancer | Not specified, but potent |

| Benzenesulfonamide-imidazole derivative 23 | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 |

| Benzenesulfonamide-imidazole derivative 23 | IGR39 | Melanoma | 27.8 |

Note: This table presents data for related benzenesulfonamide derivatives to illustrate the potential cytotoxic activity of this class of compounds.

Anti-Inflammatory Modulatory Pathways

The anti-inflammatory properties of compounds containing methoxy (B1213986) and sulfonamide moieties are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govjmb.or.kr These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Activation of NF-κB is a central event in inflammation. nih.gov In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. nih.gov Similarly, the MAPK pathways (including p38, JNK, and ERK) are activated by inflammatory signals and play a crucial role in regulating the production of inflammatory mediators. jmb.or.kr

While direct studies on this compound are limited, research on other methoxy-containing compounds has shown that they can suppress the activation of both NF-κB and MAPK pathways, thereby reducing the production of inflammatory molecules. nih.gov This suggests that this compound derivatives may exert their anti-inflammatory effects through similar modulatory mechanisms.

In Vitro Assays and Models for Biological Evaluation (e.g., MTT Assay, Fluorometric Assays)

The evaluation of the biological activity of novel chemical entities, such as derivatives of this compound, relies heavily on a battery of in vitro assays. These laboratory-based tests are fundamental in providing initial insights into the cytotoxic, antimicrobial, and other pharmacologically relevant properties of a compound. They are instrumental in screening large numbers of derivatives to identify promising candidates for further investigation. Commonly employed techniques include cell viability assays like the MTT assay and sensitive analytical methods such as fluorometric assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. mdpi.com This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. Consequently, a decrease in formazan production in the presence of a test compound indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects.

For example, the cytotoxic effects of a series of synthesized sulfonamides were investigated against HeLa, MDA-MB-468, and MCF-7 cancer cell lines. All tested compounds exhibited cytotoxic effects, with IC50 values being determined for each cell line. nih.gov Another study on benzenesulfonamide-bearing imidazole derivatives evaluated their cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines using the MTT assay. nih.govresearchgate.net The most potent compound in this series demonstrated EC50 values of 27.8 ± 2.8 µM and 20.5 ± 3.6 µM against IGR39 and MDA-MB-231 cells, respectively. nih.govresearchgate.net

Table 1: Example of Cytotoxicity Data for Benzenesulfonamide Derivatives from an MTT Assay Note: This data is for illustrative purposes and does not represent compounds directly related to this compound.

| Compound ID | Cell Line | IC50 (µM) |

| Compound A | HeLa | < 360 |

| Compound B | MCF-7 | < 128 |

| Compound C | MDA-MB-468 | < 30 |

Fluorometric assays offer another sensitive approach to investigate the biological activity of compounds. These assays utilize fluorescent probes that change their spectral properties in response to a specific biological event. This can include enzyme activity, ion concentration changes, or binding interactions. The high sensitivity of fluorescence allows for the detection of minute changes in biological systems. nih.gov

In the context of sulfonamides, fluorometric assays can be employed in various ways. For instance, they can be used to study the interaction of sulfonamides with biological targets such as enzymes or DNA. The intrinsic fluorescence of a target protein (e.g., from tryptophan residues) may be quenched or enhanced upon binding of a sulfonamide, providing information on the binding affinity. mdpi.com Alternatively, a fluorescent probe can be displaced by a sulfonamide, leading to a change in the fluorescence signal. mdpi.com

While specific fluorometric assay data for this compound is not available, the principles can be illustrated. A study on the interaction of sulfonamides with ruthenium(III) complexes used fluorescence quenching to investigate their binding to CT-DNA. The fluorescence intensity of the sulfonamides was measured in the absence and presence of increasing concentrations of DNA. mdpi.com Another application involves the use of fluorogenic agents to quantify sulfonamides, which can be adapted to measure their uptake or distribution in cellular models. nih.gov Furthermore, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for imaging in tumor cells, demonstrating the utility of fluorescence in visualizing the cellular fate of these compounds. mdpi.com

Role in Drug Discovery and Medicinal Chemistry Research

3-Methoxy-N,N-dimethylbenzenesulfonamide as a Versatile Synthetic Intermediate

The N,N-dimethylbenzenesulfonamide moiety is a key structural feature in medicinal chemistry, serving as a versatile starting point for the synthesis of more complex, biologically active molecules. nih.govtandfonline.com Its utility as a synthetic intermediate stems from the chemical reactivity of the sulfonamide group and the potential for substitution on the aromatic ring. The methoxy (B1213986) group at the 3-position and the N,N-dimethyl groups can influence the electronic properties and steric hindrance of the molecule, thereby guiding its reactivity in subsequent synthetic steps.

In drug development, derivatives bearing the N,N-dimethylbenzenesulfonamide core have been synthesized through various heterocyclization reactions to produce novel compounds with potential antiproliferative activities. nih.govtandfonline.com For instance, the synthesis of pyridine (B92270), thiophene (B33073), thiazole (B1198619), and chromene derivatives often starts from a key intermediate that contains the N,N-dimethylbenzenesulfonamide scaffold. nih.govtandfonline.com Furthermore, electrochemical studies on related N,N-dialkylbenzenesulfonamides have demonstrated the potential for controlled dealkylation, offering a pathway to generate secondary sulfonamides which can then be further functionalized. mdpi.com This highlights the adaptability of the sulfonamide scaffold in creating diverse chemical libraries for drug screening.

Scaffold Hopping and Lead Compound Identification

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying novel molecular frameworks with improved pharmacological properties, such as enhanced potency, better selectivity, or more favorable metabolic stability. dundee.ac.ukbohrium.com The benzenesulfonamide (B165840) moiety, including structures like this compound, serves as an effective scaffold for such endeavors. nih.gov By replacing a core structural component of a known bioactive compound with a benzenesulfonamide group, researchers can discover new lead compounds that retain the desired biological activity while possessing a distinct chemical structure. dundee.ac.uk

This approach has been successfully employed to overcome challenges in drug development. For example, a scaffold-hopping exercise was instrumental in identifying a preclinical candidate for visceral leishmaniasis by moving away from an initial scaffold that had issues with poor solubility and genotoxicity. dundee.ac.uk Similarly, the combination of a hydroxamic acid with a benzenesulfonamide scaffold has proven to be a potent strategy for developing broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov These examples underscore the value of the benzenesulfonamide core in generating new intellectual property and in navigating the complexities of lead optimization. dundee.ac.uknih.gov Replacing a metabolically vulnerable aromatic ring with a more stable heterocyclic system, a common tactic in scaffold hopping, can significantly improve a drug candidate's profile. rsc.org

Design of Multi-Target Ligands Incorporating the Sulfonamide Moiety

The "one-drug, one-target" paradigm has been increasingly challenged by the complexity of multifactorial diseases like cancer, neurodegenerative disorders, and diabetes. researchgate.net This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. researchgate.netsci-hub.se The sulfonamide scaffold is a privileged structure in this arena due to its versatile binding properties and its presence in a wide range of approved drugs. researchgate.net Sulfonamide derivatives are considered excellent candidates for the development of multi-target agents. researchgate.netsci-hub.sescilit.com

The design of multi-target ligands often involves hybridizing pharmacophores from different drugs or incorporating a versatile scaffold like sulfonamide that can interact with multiple enzymes or receptors. For example, novel sulfonamide-bearing pyrazolone (B3327878) derivatives have been synthesized and shown to potently inhibit both cholinesterases and human carbonic anhydrase isoenzymes, which are relevant targets in Alzheimer's disease. nih.gov Other research has focused on developing novel sulfonamide derivatives as multitarget antidiabetic agents by evaluating their inhibitory activity against α-glucosidase and α-amylase. nih.gov The ability of the sulfonamide moiety to act as a zinc-binding group makes it particularly effective in targeting metalloenzymes like carbonic anhydrases. researchgate.netnih.gov

| Compound Class | Biological Targets | Therapeutic Area |

| Pyrazolone-sulfonamides | Cholinesterases, Carbonic Anhydrases | Neurodegenerative Diseases nih.gov |

| Pteridine–sulfonamide conjugates | Carbonic Anhydrases, Dihydrofolate Reductase | Oncology scilit.com |

| Quinoline-sulfonamides | 5-HT6/5-HT7 Receptors | Dementia scilit.com |

| Imine-linked sulfonamides | α-glucosidase, α-amylase | Diabetes nih.gov |

This table provides examples of sulfonamide-based compounds designed to act on multiple targets.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The sulfonamide scaffold has been effectively incorporated into the design of various types of probes, including photoaffinity labels and fluorescent imaging agents. nih.govmdpi.com These tools allow for the identification of a drug's molecular targets and the visualization of biological events in living systems. mdpi.com

One notable application is the development of sulfonamide-based clickable photoaffinity probes designed to target γ-secretase, an enzyme complex implicated in Alzheimer's disease. nih.gov These probes incorporate a photoreactive group and a clickable alkyne handle, enabling covalent labeling and subsequent identification of the enzyme's subunits. nih.gov In another example, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. mdpi.com These compounds exhibit low cytotoxicity and can be readily taken up by cancer cells, providing a means for fluorescent visualization. mdpi.com The sulfonamide moiety has also been integrated into probes for the covalent labeling of G protein-coupled receptors (GPCRs) and as optical chemosensors for detecting various ions. acs.orgtandfonline.com

| Probe Type | Scaffold Feature | Biological Application |

| Photoaffinity Probe | Clickable Sulfonamide | Targeting and labeling γ-secretase nih.gov |

| Fluorescent Probe | Sulfonamide-Naphthalimide | Imaging in tumor cells mdpi.com |

| Covalent Labeling Probe | N-Acyl-N-Alkyl Sulfonamide | Ligand-directed labeling of GPCRs acs.org |

| Optical Chemosensor | General Sulfonamide | Detection of ionic species tandfonline.com |

This table summarizes the use of sulfonamide scaffolds in the development of various chemical probes.

Strategies for Optimizing Metabolic Stability (Pre-clinical)

Metabolic stability is a critical parameter in preclinical drug development, as it influences the pharmacokinetic profile, bioavailability, and half-life of a drug candidate. researchgate.netnih.gov Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could lead to toxicity. researchgate.netsemanticscholar.org The benzenesulfonamide scaffold is often subject to metabolic modifications, and various strategies have been developed to enhance its stability.

A key approach to mitigating unwanted metabolism is to block metabolically labile sites within the molecule. researchgate.net This can involve replacing a susceptible hydrogen atom with a deuterium (B1214612) or a fluorine atom, or introducing steric hindrance to prevent enzymatic access. Scaffold hopping is another powerful strategy to address metabolic liabilities, where an entire aromatic system prone to oxidation is replaced with a more robust one, such as a pyridine ring, while preserving the necessary pharmacophoric features. bohrium.comrsc.org Studies on novel N-acylbenzenesulfonamides have included evaluations of their metabolic stability using human liver microsomes, providing valuable data on how different substituents on the scaffold affect their biotransformation. nih.gov Such in vitro assays are essential for predicting in vivo clearance and for guiding the structural modifications needed to optimize a compound's pharmacokinetic properties. researchgate.netnih.gov

Future Research Directions and Potential Applications in Academic Research

Exploration of Novel Synthetic Methodologies for Diversification

The future synthesis of 3-methoxy-N,N-dimethylbenzenesulfonamide analogs will likely focus on developing novel, efficient, and versatile methodologies to create a diverse range of derivatives. Current synthetic approaches for similar sulfonamides often involve the reaction of a corresponding sulfonyl chloride with a primary or secondary amine. For instance, a common method is the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in an aqueous or organic solvent. nih.govuobabylon.edu.iq

Future explorations could adapt and refine these processes. A key area of development will be the diversification of the aromatic core and the N,N-dimethylamino group. This could involve:

Late-Stage Functionalization: Introducing new functional groups onto the benzenesulfonamide (B165840) core after the main scaffold has been assembled. This allows for the rapid creation of many derivatives from a common intermediate.

Flow Chemistry: Utilizing continuous-flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis.

Electrochemical Methods: Anodic oxidation techniques, sometimes referred to as Shono oxidation, can be employed for the α-methoxylation of N-alkyl groups on sulfonamides, providing a pathway for subsequent functionalization or dealkylation. nih.gov

These advanced synthetic strategies will be crucial for building libraries of compounds for biological screening.

Advanced Mechanistic Studies using In Vitro Biochemical and Cell-Based Assays

To elucidate the biological mechanisms of action of this compound and its future derivatives, a suite of advanced in vitro assays will be indispensable. These studies are essential for understanding how the compounds interact with biological targets at a molecular and cellular level.

Biochemical Assays: These assays focus on the direct interaction between a compound and a purified biological target, such as an enzyme or receptor. For sulfonamide derivatives, which are known to target enzymes like carbonic anhydrases, kinetic enzyme assays would be performed to determine inhibitory constants (e.g., Ki, IC50).

Cell-Based Assays: These assays provide insights into a compound's effect within a living cell, accounting for factors like cell permeability and metabolism. Future research could employ a range of cell-based systems:

Reporter Gene Assays: To determine if a compound activates or inhibits specific signaling pathways.

High-Content Imaging: To visualize cellular changes (e.g., protein localization, cell morphology) in response to compound treatment.

3D Cell Culture Models: Using spheroids or organoids can better mimic the in vivo environment of tissues and tumors, providing more clinically relevant data on a compound's efficacy and potential for drug resistance. gavinpublishers.com

Immune Cell Assays: Techniques like the ELISpot assay, which measures cytokine secretion at a single-cell level, or T cell suppression assays could be used to investigate potential immunomodulatory effects. stanford.edu

The data generated from these assays will be critical for identifying the specific cellular pathways modulated by this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast chemical data. nih.gov For the this compound scaffold, AI/ML can be integrated in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from screened compound libraries. These models can predict the biological activity of virtual, unsynthesized derivatives, helping to prioritize which compounds to synthesize next.

Generative Design: AI algorithms can design entirely new molecules based on the this compound core. These models can be trained to optimize for desired properties, such as high potency against a specific target and favorable "drug-like" characteristics (e.g., solubility, metabolic stability).

Target Identification: ML models can analyze large biological datasets (e.g., genomics, proteomics) to predict potential protein targets for the compound, guiding experimental validation.

By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with identifying promising lead compounds.

Development of Targeted Chemical Libraries based on the this compound Core

A key strategy in modern drug discovery is the creation of targeted or focused chemical libraries. nih.gov These are collections of compounds designed to interact with a specific protein or protein family. A library based on the this compound core would be a valuable resource for screening against various biological targets.

The design of such a library would start with the core scaffold, which provides the basic structural framework. nih.gov Diversity would then be introduced at specific points on the molecule. For this compound, these points of diversification could include:

The Aromatic Ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) at other positions on the benzene (B151609) ring to probe interactions with the target's binding pocket.